5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid
Overview
Description
5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a methylphenyl group, and a propan-2-yloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methylphenyl group, and the attachment of the propan-2-yloxycarbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid include other thiophene derivatives and compounds with similar functional groups, such as:
- 4-methylphenylthiophene derivatives
- Propan-2-yloxycarbonyl-substituted thiophenes
- Amino-substituted thiophenes
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[4-(4-methylphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-12(2)26-20(25)18-15(14-9-7-13(3)8-10-14)11-27-19(18)21-16(22)5-4-6-17(23)24/h7-12H,4-6H2,1-3H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWNTIDRHTVUPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387348 | |
Record name | ST50927822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351000-46-9, 6131-85-7 | |
Record name | 3-(1-Methylethyl) 2-[(4-carboxy-1-oxobutyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351000-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50927822 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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